molecular formula C9H7F5O4S B2812343 4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride CAS No. 2368872-00-6

4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride

Cat. No.: B2812343
CAS No.: 2368872-00-6
M. Wt: 306.2
InChI Key: WAMFDXOMNMQXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride is a chemical compound known for its unique properties and applications in various fields. It contains a sulfonyl fluoride group, which is a key functional group in many chemical reactions and applications. This compound is of interest due to its stability and reactivity, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For instance, a one-pot synthesis method can be employed, where sulfonates or sulfonic acids are directly transformed into sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is efficient and facilitates the preparation of a diverse set of sulfonyl fluorides.

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides often involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in acetonitrile . These methods are designed to optimize yield and purity while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack .

Major Products

The major products formed from reactions involving this compound are sulfonyl derivatives, which can be further utilized in various chemical and industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as lysine, tyrosine, and histidine . This covalent interaction is crucial for the compound’s use in covalent probe development and targeted drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride is unique due to its tetrafluoroethanesulphonyl group, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O4S/c1-17-6-2-4-7(5-3-6)18-8(10,11)9(12,13)19(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMFDXOMNMQXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C(F)(F)S(=O)(=O)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.